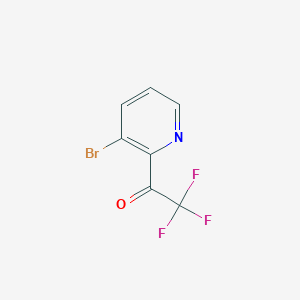
1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C7H3BrF3NO It is a derivative of pyridine, a six-membered aromatic ring containing nitrogen The compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a trifluoromethyl ketone group at the 2-position
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone typically involves the reaction of 3-bromopyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 3-bromopyridine and trifluoroacetic anhydride.
Catalyst: A suitable catalyst such as a Lewis acid.
Solvent: Dichloromethane.
Base: Triethylamine.
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions with other electrophiles.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Studies: The compound is employed in biological research to study its effects on various biological systems.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethanone: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluoropyridin-2-YL)-2,2,2-trifluoroethanone: Similar structure but with a fluorine atom instead of bromine.
1-(3-Iodopyridin-2-YL)-2,2,2-trifluoroethanone: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom.
Eigenschaften
CAS-Nummer |
1060802-27-8 |
|---|---|
Molekularformel |
C7H3BrF3NO |
Molekulargewicht |
254.00 g/mol |
IUPAC-Name |
1-(3-bromopyridin-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H3BrF3NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3H |
InChI-Schlüssel |
MQTKTYDZUIFTII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)

![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
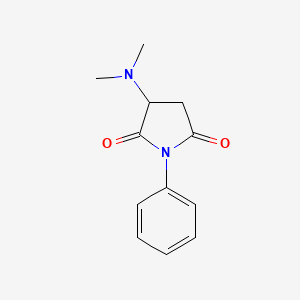
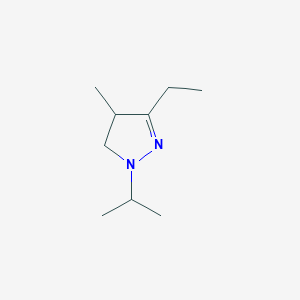
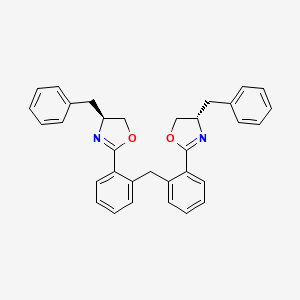
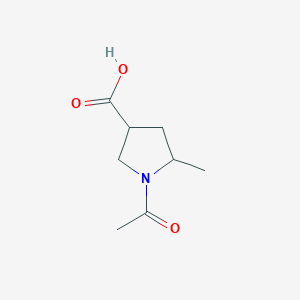

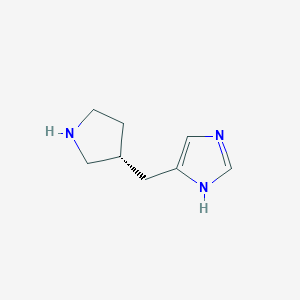
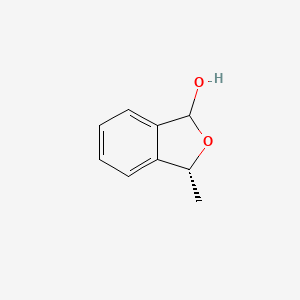
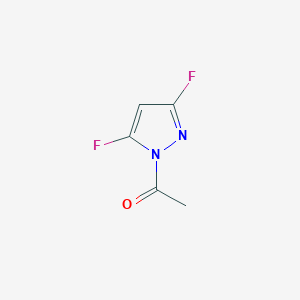
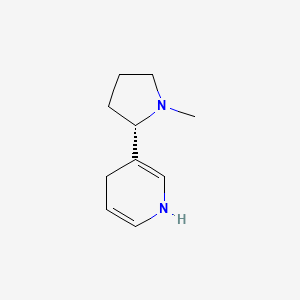
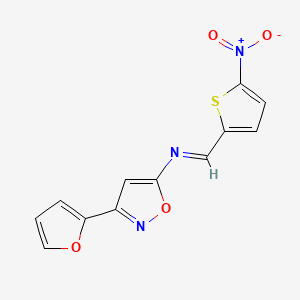
![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
